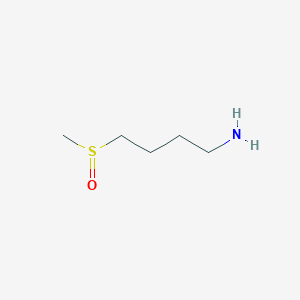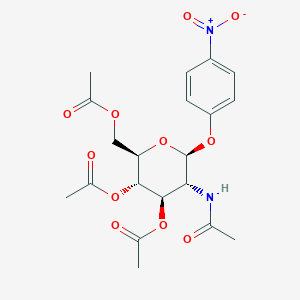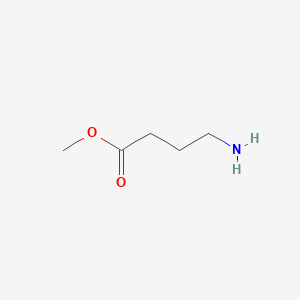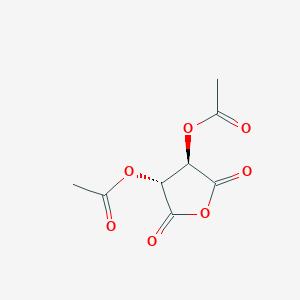
泮托拉唑硫化物
描述
Pantoprazole Sulfide is a chemical compound with the molecular formula C16H15F2N3O3S . It is a derivative of Pantoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and Zollinger-Ellison syndrome. Pantoprazole Sulfide is an intermediate in the synthesis of Pantoprazole and plays a crucial role in its production.
科学研究应用
泮托拉唑硫化物在科学研究中有多种应用,包括:
化学: 用作泮托拉唑和其他相关化合物的合成中间体。
生物学: 研究其对各种生物途径的潜在影响及其在药物代谢中的作用。
医学: 研究其药代动力学性质和潜在的治疗用途。
工业: 用于开发新的药物制剂和药物递送系统.
作用机制
泮托拉唑硫化物本身没有直接的作用机制,因为它是一种中间体化合物。其氧化产物泮托拉唑通过抑制胃壁细胞中的H+/K+ ATP酶 发挥作用。 这种抑制阻止了胃酸产生的最后一步,导致胃酸分泌减少,缓解与酸相关的疾病 .
生化分析
Biochemical Properties
Pantoprazole sulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of the proton pump, a type of enzyme found in the stomach’s parietal cells. This interaction reduces gastric acidity, which is beneficial for treating conditions like ulcers and gastroesophageal reflux disease .
Cellular Effects
Pantoprazole sulfide has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the proton pump in the stomach’s parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with excess stomach acid. It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pantoprazole sulfide involves binding interactions with biomolecules and changes in gene expression. It binds to the proton pump in the stomach’s parietal cells, inhibiting the pump’s function and reducing the production of gastric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pantoprazole sulfide can change over time. Studies have shown that the release of Pantoprazole from drug carriers is temperature-sensitive . This suggests that the compound’s stability and degradation may vary depending on the conditions.
Dosage Effects in Animal Models
The effects of Pantoprazole sulfide can vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, it is known that Pantoprazole, the parent compound of Pantoprazole sulfide, is generally well-tolerated in animal models .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the parietal cells in the stomach where the proton pump is located .
准备方法
合成路线和反应条件
泮托拉唑硫化物的合成通常涉及5-(二氟甲氧基)-2-巯基苯并咪唑 与2-氯甲基-3,4-二甲氧基吡啶鎓盐酸盐 的缩合反应。该反应在氢氧化钠 或碳酸钾 等碱的存在下,在二甲基甲酰胺 或二甲基亚砜 等溶剂中进行。 反应混合物在60-80°C 的温度范围内搅拌数小时,得到泮托拉唑硫化物 .
工业生产方法
在工业生产中,泮托拉唑硫化物的生产遵循类似的合成路线,但在规模上更大。该工艺针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和自动化系统来精确控制反应参数。 强调使用环境友好的溶剂和试剂,以最大限度地减少废物并减少对环境的影响 .
化学反应分析
反应类型
泮托拉唑硫化物经历了几种类型的化学反应,包括:
氧化: 泮托拉唑硫化物可以使用间氯过氧苯甲酸 或次氯酸钠 等氧化剂氧化成泮托拉唑。
取代: 它可以进行亲核取代反应,其中硫化物基团被其他亲核试剂取代。
常用试剂和条件
氧化剂: 间氯过氧苯甲酸,次氯酸钠。
溶剂: 二氯甲烷,甲醇。
形成的主要产物
相似化合物的比较
类似化合物
- 奥美拉唑硫化物
- 兰索拉唑硫化物
- 雷贝拉唑硫化物
独特性
泮托拉唑硫化物在其特定的结构特征方面是独一无二的,例如二氟甲氧基 基团,这赋予了其氧化产物泮托拉唑独特的药代动力学性质。 与类似化合物相比,泮托拉唑具有更长的作用时间和更良好的安全性 .
属性
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILEIRWOYBGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145418 | |
| Record name | Pantoprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-64-9 | |
| Record name | Pantoprazole sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantoprazole sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantoprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOPRAZOLE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolites of pantoprazole, and are there differences in their formation between the two enantiomers of the drug?
A1: [, ] Studies in rats have shown that pantoprazole is primarily metabolized into pantoprazole sulfone (PAN-SO2), with 4'-O-demethyl pantoprazole sulfone (DMPAN-SO2) detected as a minor metabolite. Interestingly, while pantoprazole sulfide (PAN-S) and 4'-O-demethyl pantoprazole sulfide (DMPAN-S) are potential metabolites, their serum levels were undetectable following intravenous or oral administration of either (+)-pantoprazole or (-)-pantoprazole. This suggests that these sulfide metabolites might be rapidly further metabolized or have limited formation in vivo. Interestingly, research also indicates that chiral inversion occurs after administration of (+)-pantoprazole, with a portion converting to (-)-pantoprazole in rats []. This phenomenon was not observed with (-)-pantoprazole administration.
Q2: Has the use of pantoprazole or its metabolites been explored in conjunction with nanotechnology for drug delivery applications?
A2: [] Recent research has investigated the combination of pantoprazole, pantoprazole sulfide, and their related structures with silver nanoparticles (AgNPs) synthesized using plant extracts []. This approach aimed to utilize the properties of both the drug molecules and the AgNPs. The study utilized Ruta, Pimpinella saxifrage, and mango extracts for the green synthesis of AgNPs and their subsequent incorporation with the pantoprazole derivatives. This approach highlights the potential for developing novel drug delivery systems based on nanoparticle conjugation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















